Hex-1-en-3-yl trifluoromethanesulfinate

Description

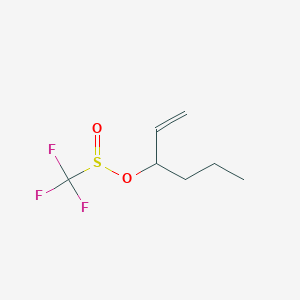

Hex-1-en-3-yl trifluoromethanesulfinate is an organosulfur compound characterized by a trifluoromethanesulfinate group (-SO₂CF₃) esterified to a hex-1-en-3-yl chain. This compound belongs to the broader class of trifluoromethanesulfinates, which are pivotal in radical trifluoromethylation reactions due to their ability to generate CF₃ radicals under specific conditions . Unlike its sodium or zinc counterparts (e.g., Langlois reagent, CF₃SO₂Na), the hexenyl moiety introduces structural and electronic modifications that influence solubility, stability, and reactivity.

Properties

CAS No. |

61795-06-0 |

|---|---|

Molecular Formula |

C7H11F3O2S |

Molecular Weight |

216.22 g/mol |

IUPAC Name |

hex-1-en-3-yl trifluoromethanesulfinate |

InChI |

InChI=1S/C7H11F3O2S/c1-3-5-6(4-2)12-13(11)7(8,9)10/h4,6H,2-3,5H2,1H3 |

InChI Key |

MDYRVNBBVYEGJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C)OS(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hex-1-en-3-yl trifluoromethanesulfinate typically involves the reaction of hex-1-en-3-ol with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

Hex-1-en-3-ol+CF3SO2Cl→Hex-1-en-3-yl trifluoromethanesulfinate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Hex-1-en-3-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form hex-1-en-3-yl trifluoromethanesulfonate.

Reduction: Reduction reactions can convert the trifluoromethanesulfinate group to a trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfinate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

Oxidation: Hex-1-en-3-yl trifluoromethanesulfonate.

Reduction: Hex-1-en-3-yl trifluoromethyl compound.

Substitution: Various substituted hex-1-en-3-yl derivatives.

Scientific Research Applications

Hex-1-en-3-yl trifluoromethanesulfinate has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and specialty materials due to its unique properties.

Mechanism of Action

The mechanism of action of hex-1-en-3-yl trifluoromethanesulfinate involves its ability to act as a source of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Trifluoromethanesulfinates vary by their counterions or ester groups. Key analogues include:

- Sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) : A water-soluble salt widely used in radical trifluoromethylation.

- Zinc trifluoromethanesulfinate (CF₃SO₂Zn) : Exhibits enhanced reactivity in Lewis acid-mediated reactions.

- Aryl/alkyl trifluoromethanesulfinates (e.g., benzyl or methyl esters) : Organic-soluble variants with tunable radical-release kinetics.

Hex-1-en-3-yl trifluoromethanesulfinate distinguishes itself via its unsaturated hexenyl chain, which may confer increased lipophilicity and altered steric effects compared to saturated or ionic analogues.

Physicochemical Properties (Inferred Data)

| Property | This compound | Sodium Trifluoromethanesulfinate | Benzyl Trifluoromethanesulfinate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~230 | 196.1 | 228.2 |

| Solubility | High in organic solvents (e.g., THF) | Water-soluble | Organic solvents |

| Stability | Moderate (alkene may oxidize) | High (stable salt) | Moderate (sensitive to hydrolysis) |

| Melting Point | Not reported (likely liquid at RT) | 250–260°C (decomposes) | 50–60°C |

Note: Data inferred from structural analogues and reaction contexts in the evidence .

Reactivity in Trifluoromethylation Reactions

- Radical Generation Efficiency: Sodium trifluoromethanesulfinate releases CF₃ radicals rapidly under oxidative conditions (e.g., with tert-butylhydroperoxide), making it ideal for aqueous or polar media .

- Substrate Compatibility : Zinc trifluoromethanesulfinate outperforms sodium salts in reactions involving pyridines or Lewis acid-sensitive substrates . Hexenyl derivatives could bridge this gap by offering compatibility with hydrophobic substrates (e.g., lipids or polymers) due to their improved organic solubility.

Analytical Characterization

Quantification of trifluoromethanesulfinates often employs ¹⁹F-NMR spectroscopy due to fluorine’s distinct chemical shifts. For this compound, this method would differentiate its -SO₂CF₃ group (δ ~ -75 ppm) from impurities or degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.